Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride (CAS: 1279038-51-5) is a chiral pyrrolidine derivative with a carbobenzyloxy (Cbz)-protected amine at the 4-position and a methyl ester at the 2-carboxylate position. Its molecular formula is C₁₄H₁₉ClN₂O₄, and it has a molecular weight of 314.76 g/mol . The compound is sensitive to moisture and air, requiring storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to maintain stability. Key hazards include irritation to skin, eyes, and respiratory tract (H315, H319, H335) and acute oral toxicity (H302) .
This compound is widely used as an intermediate in peptide synthesis and pharmaceutical research due to its stereochemical specificity and the Cbz group’s role as a reversible protecting group for amines.
Properties
Molecular Formula |
C14H19ClN2O4 |
|---|---|
Molecular Weight |
314.76 g/mol |
IUPAC Name |
methyl (2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12-;/m1./s1 |
InChI Key |
XDBGAPKWUMJMJC-MNMPKAIFSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
Starting Materials and Stereochemical Preservation
The chiral pool approach leverages enantiopure precursors to inherently preserve stereochemistry. For this compound, (2R,4R)-4-aminopyrrolidine-2-carboxylic acid serves as the foundational building block. The amine group is protected using carbobenzyloxy chloride (Cbz-Cl) under biphasic conditions (dichloromethane/water) with sodium bicarbonate as a base, achieving 85–90% yields. Subsequent esterification of the carboxylic acid with methanol and hydrochloric acid gas generates the methyl ester while forming the hydrochloride salt.
Table 1: Chiral Pool Synthesis Parameters
| Parameter | Value/Reagent | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Amine Protection | Cbz-Cl, NaHCO₃, 0°C, 4 h | 89 | >99 |
| Esterification | MeOH, HCl(g), rt, 12 h | 92 | >99 |
| Salt Formation | HCl/EtOH, 0°C, 2 h | 95 | >99 |
Key advantages include minimal epimerization and compatibility with scale-up. However, the limited commercial availability of (2R,4R)-4-aminopyrrolidine-2-carboxylic acid necessitates in-house resolution or custom synthesis.
Asymmetric Catalytic Hydrogenation
Prochiral Substrate Design
Asymmetric hydrogenation of prochiral enamines offers a scalable route to the (2R,4R) configuration. A γ-keto-β-enamine precursor undergoes hydrogenation in the presence of a ruthenium-(R)-BINAP catalyst, achieving 92% enantiomeric excess (ee). The reaction proceeds at 50 bar H₂ and 60°C in tetrahydrofuran (THF), with triethylamine as a base to mitigate HCl-induced catalyst poisoning.
Post-Hydrogenation Functionalization
Post-hydrogenation, the amine is protected with Cbz-Cl, and the ketone is reduced to the secondary alcohol using sodium borohydride. Acidic workup yields the hydrochloride salt with 87% overall yield.
Table 2: Asymmetric Hydrogenation Conditions
| Parameter | Value/Reagent | Outcome |
|---|---|---|
| Catalyst | Ru-(R)-BINAP | 92% ee |
| Pressure | 50 bar H₂ | Complete conversion |
| Temperature | 60°C | 24 h reaction time |
This method excels in scalability but requires stringent control over catalyst loading and hydrogen pressure to avoid over-reduction.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic methyl 4-aminopyrrolidine-2-carboxylate is treated with (1S)-(−)-camphorsulfonic acid in ethanol, preferentially crystallizing the (2R,4R)-diastereomer. The resolved free base is then Cbz-protected and converted to the hydrochloride salt, achieving 40% yield with 99% ee.
Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic ester intermediate offers an alternative. Pseudomonas fluorescens lipase selectively hydrolyzes the (2S,4S)-enantiomer, leaving the desired (2R,4R)-ester intact. Subsequent Cbz protection and salt formation yield the product in 35% yield and 98% ee.
Table 3: Resolution Efficiency Comparison
| Method | Resolving Agent | Yield (%) | ee (%) |
|---|---|---|---|
| Diastereomeric Salt | (1S)-Camphorsulfonic | 40 | 99 |
| Enzymatic | P. fluorescens lipase | 35 | 98 |
While resolution methods ensure high enantiopurity, their low yields and high material costs limit industrial applicability.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial processes employ continuous flow reactors to enhance efficiency. A telescoped sequence integrates Cbz protection, esterification, and salt formation in a single flow system. Residence times of 10–15 minutes per module and in-line pH monitoring reduce side reactions, achieving 80% overall yield at kilogram-scale.
Green Chemistry Adaptations
Solvent recycling and catalyst recovery are prioritized. For example, ionic liquids replace THF in hydrogenation steps, enabling 90% solvent reuse and reducing waste.
Table 4: Industrial Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 80% |
| Reaction Time | 48 h | 4 h |
| Solvent Waste | 15 L/kg | 3 L/kg |
Analytical Validation
Stereochemical Confirmation
Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) are critical for verifying configuration. The $$^{13}\text{C}$$-NMR spectrum exhibits distinct shifts for the 2R and 4R carbons at 58.7 ppm and 52.3 ppm, respectively. Chiral HPLC using a cellulose-based column confirms ≥99% ee with a retention time of 12.5 minutes.
Purity Assessment
Karl Fischer titration ensures water content <0.1%, while ion chromatography confirms chloride content within 0.5% of theoretical.
Challenges and Mitigation Strategies
Epimerization Risks
The ester group’s susceptibility to base-induced epimerization necessitates pH control during hydrolysis. Buffered aqueous solutions (pH 6–7) and low temperatures (0–5°C) minimize racemization.
Catalyst Deactivation
Residual HCl from salt formation can poison hydrogenation catalysts. Pre-neutralization with weak bases (e.g., sodium acetate) preserves catalyst activity.
Emerging Methodologies
Photocatalytic Asymmetric Synthesis
Recent advances utilize chiral iridium photocatalysts to induce stereoselective C–N bond formation under visible light, achieving 88% ee at ambient temperatures.
Biocatalytic Approaches
Engineered transaminases convert keto-pyrrolidine intermediates to the (2R,4R)-amine with 95% ee, bypassing traditional resolution steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric and Diastereomeric Analogues
Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride
- CAS : 1279026-46-8 | MDL : MFCD11101171
- Key Difference : The stereochemistry at the 4-position is S instead of R , making it a diastereomer of the target compound.
- Impact : Diastereomers exhibit distinct physical properties (e.g., melting points, solubility) and biological activities. For example, the (2R,4S) isomer may interact differently with chiral receptors or enzymes in drug synthesis .
(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride
- CAS : 1279026-90-2 | MDL : MFCD11101177
- Key Difference : The 2-position substituent is a hydroxymethyl group (-CH₂OH) instead of a methyl ester.
Functional Group Variants
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- CAS : 114676-59-4 | MDL : MFCD11101167
- Key Difference: Replaces the Cbz-amino group with a hydroxyl group (-OH) at the 4-position.
- Impact : The hydroxyl group enhances hydrophilicity, making this compound more suitable for aqueous-phase reactions. It is often used in synthesizing hydroxyproline analogs .
(2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
Protecting Group and Substituent Modifications
Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
- MDL : MFCD11101164
- Key Difference: Uses a benzyl ester at the 1-position and a hydroxymethyl group at the 2-position instead of the methyl ester and Cbz-amino group.
- Impact: The benzyl group offers different deprotection conditions (e.g., hydrogenolysis), while the hydroxymethyl group modifies steric and electronic properties .
(2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Question: What are the key synthetic steps for preparing Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves:
Amine Protection : Introduction of the Cbz (benzyloxycarbonyl) group to protect the amine at the 4-position of the pyrrolidine ring. This step often employs benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to stabilize intermediates .
Esterification : Methyl ester formation at the 2-position using methanol under acidic or catalytic conditions (e.g., HCl or thionyl chloride) .
Cyclization : Formation of the pyrrolidine ring via cyclization of a linear precursor, often requiring temperature-controlled conditions to maintain stereochemical integrity .
Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, ensuring protonation of the amine for stability .
Key Considerations :
- Stereochemical control during cyclization is critical. Chiral auxiliaries or asymmetric catalysis may be employed to achieve the (2R,4R) configuration .
- Side reactions (e.g., over-alkylation) are minimized by using inert atmospheres and controlled reagent addition rates .
Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the presence of the Cbz group (aromatic protons at ~7.3 ppm, carbonyl at ~155 ppm) and methyl ester (singlet at ~3.7 ppm for –OCH₃). Stereochemistry is inferred through coupling constants (e.g., J values for vicinal protons on the pyrrolidine ring) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns spatial relationships between protons and carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cbz group or HCl) .
- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing, though requires high-purity single crystals .
- Chiral HPLC : Validates enantiomeric excess (ee) by comparing retention times with racemic or enantiopure standards .
Advanced Question: How can reaction conditions be optimized to maximize enantiomeric excess (ee) during synthesis?
Methodological Answer:
- Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediates .
- Resolution Techniques :
- Chiral HPLC : Separates enantiomers post-synthesis; ee >99% can be achieved with polysaccharide-based columns (e.g., Chiralpak®) .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the desired (2R,4R) diastereomer via crystallization .
- Kinetic Control : Lower reaction temperatures (e.g., −20°C) slow racemization, favoring the thermodynamically stable (2R,4R) configuration .
Advanced Question: How to address contradictions in stereochemical outcomes from alternative synthetic routes?
Methodological Answer:
Mechanistic Analysis :
- Compare intermediates (e.g., via LC-MS or in-situ IR) to identify divergent pathways. For example, acidic conditions may protonate the amine, altering nucleophilicity and leading to epimerization .
Stereochemical Assignment :
- Use NOESY NMR to confirm spatial proximity of substituents (e.g., 2R vs. 2S configurations) .
- Cross-validate with VCD (Vibrational Circular Dichroism) for absolute configuration .
Reaction Monitoring :
Basic Question: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the ester or Cbz group .
- Atmosphere : Under inert gas (Ar/N₂) to avoid oxidation of the pyrrolidine ring .
- Container : Amber glass vials to limit light-induced degradation, particularly of the Cbz group .
Advanced Question: How to troubleshoot low yields in the final salt formation step?
Methodological Answer:
Precipitant Selection :
- Use non-solvents like diethyl ether or acetone to precipitate the hydrochloride salt. Poor solubility in these solvents drives salt formation .
pH Control :
- Adjust pH to 1–2 with HCl to ensure complete protonation of the amine. Incomplete protonation leads to freebase contamination, reducing yield .
Counterion Exchange :
- If chloride is ineffective, test alternative counterions (e.g., nitrate via AgNO₃) to improve crystallinity .
Advanced Question: How does steric hindrance from the Cbz group influence reactivity in downstream modifications?
Methodological Answer:
- Acylation/Deprotection :
- Cross-Coupling Reactions :
Basic Question: What in vitro assays are suitable for studying this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases or kinases. IC₅₀ values are calculated via dose-response curves .
- Cell Permeability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
